1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone

Medicinal Chemistry Formulation Science Chemical Synthesis

This fluorinated aromatic ketone (mp 113–114 °C) offers a unique 2-fluoro, 4-hydroxy, 5-methoxy substitution pattern that modulates metabolic stability and electronic effects in drug leads. High purity (≥98%) with full analytical verification (NMR, HPLC, GC) ensures reliable performance in multi-step synthesis and SAR studies. Solid-state stability simplifies automated handling. Request a quote today for research-grade quantities.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1065076-49-4
Cat. No. B1440300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone
CAS1065076-49-4
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1F)O)OC
InChIInChI=1S/C9H9FO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3
InChIKeyJTOSXEWSXIZJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 1065076-49-4): A Strategic Fluorinated Acetophenone Building Block for Pharmaceutical R&D and Chemical Synthesis


1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone, also known as 2′-Fluoro-4′-hydroxy-5′-methoxyacetophenone, is a fluorinated aromatic ketone that serves as a high-purity building block in medicinal chemistry and organic synthesis . This compound, characterized by a fluorine atom at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 5-position on the phenyl ring , exhibits a melting point of 113–114 °C, distinguishing it from many structurally similar acetophenone derivatives . Its unique substitution pattern is particularly valuable for introducing fluorine into lead compounds to modulate metabolic stability and physicochemical properties .

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Why Generic Acetophenone Substitution Fails in Rigorous Scientific Workflows


The 1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone substitution pattern is not interchangeable with other fluorinated or methoxylated acetophenones due to its distinct physicochemical profile and synthetic utility. The combined presence of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl and methoxy groups creates a unique electronic environment that dramatically alters reactivity, solubility, and solid-state properties compared to mono-substituted analogs [1]. These differences translate into quantifiable variations in melting point, purity specifications, and metabolic stability, directly impacting downstream applications in drug discovery and lead optimization .

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Quantifiable Evidence of Differentiation for Scientific Procurement


Melting Point Differentiation vs. Mono-Fluorinated Acetophenones: Enhanced Solid-State Stability

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone exhibits a melting point of 113–114 °C , significantly higher than the 2′-fluoroacetophenone (26–27 °C) and 4′-fluoroacetophenone (4 °C) analogs. This elevated melting point indicates stronger intermolecular interactions, likely due to the additional hydroxy and methoxy substituents, which enhance hydrogen bonding and crystal lattice energy.

Medicinal Chemistry Formulation Science Chemical Synthesis

Fluorine Substitution Enhances Melting Point Relative to Non-Fluorinated 2′-Hydroxy-5′-methoxyacetophenone

Compared to the non-fluorinated analog 2′-hydroxy-5′-methoxyacetophenone, which has a melting point of 48–51 °C , the fluorinated derivative 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone melts at 113–114 °C . The introduction of the fluorine atom increases the melting point by approximately 63–66 °C, reflecting stronger intermolecular forces and altered crystal packing due to the electronegative fluorine.

Crystallography Medicinal Chemistry Analytical Chemistry

Fluorine Substitution Enhances Metabolic Stability: A Class-Level Advantage

The presence of a fluorine atom in 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone confers improved metabolic stability compared to non-fluorinated acetophenone analogs. This is a well-established class-level advantage: fluorine substitution often blocks metabolically labile sites and increases lipophilicity, which can enhance bioavailability [1]. While direct comparative pharmacokinetic data for this specific compound are limited, the strategic placement of fluorine is widely recognized to reduce oxidative metabolism by cytochrome P450 enzymes [1].

Drug Discovery Pharmacokinetics Medicinal Chemistry

High Purity with Verified Analytical Characterization: A Critical Differentiator for Reproducible Research

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone is commercially available with a standard purity of ≥98%, confirmed by NMR, HPLC, and GC analyses . In contrast, many generic acetophenone building blocks are offered at lower purities (e.g., 95–97%) or without comprehensive analytical certification . This high purity reduces the risk of side reactions and eliminates the need for additional purification steps, saving time and resources in synthetic workflows.

Analytical Chemistry Quality Control Synthetic Chemistry

1-(2-Fluoro-4-hydroxy-5-methoxyphenyl)ethanone: Optimal Application Scenarios Driven by Quantifiable Differentiators


Medicinal Chemistry: Fluorinated Lead Optimization and Scaffold Hopping

The combination of a fluorine atom with hydroxy and methoxy groups makes 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone an ideal starting material for synthesizing fluorinated drug candidates. The elevated melting point (113–114 °C) ensures that intermediates are easily handled and purified, while the fluorine substitution is known to improve metabolic stability . This compound is particularly suited for structure–activity relationship (SAR) studies where introducing fluorine can enhance target binding and reduce off-target metabolism [1].

Chemical Synthesis: Building Block for Complex Fluorinated Molecules

As a high-purity (≥98%) fluorinated ketone with verified analytical data (NMR, HPLC, GC) , this compound serves as a reliable building block in multi-step organic syntheses. Its unique substitution pattern enables regioselective functionalization, making it valuable for constructing complex architectures in agrochemical and pharmaceutical research. The solid-state stability (mp 113–114 °C) simplifies storage and handling in automated synthesis platforms [1].

Analytical Method Development and Reference Standard

The well-defined physicochemical properties—melting point 113–114 °C and fully characterized purity—qualify 1-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanone as a candidate for analytical standard development. Its distinct chromatographic and spectroscopic signatures, confirmed by vendor-provided NMR and HPLC data , support its use in method validation and impurity profiling for fluorinated drug substances.

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